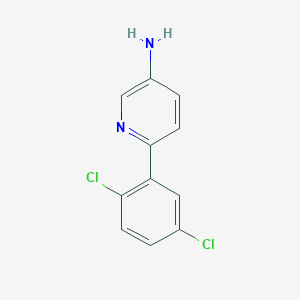

6-(2,5-Dichlorophenyl)pyridin-3-amine

Description

Properties

IUPAC Name |

6-(2,5-dichlorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-7-1-3-10(13)9(5-7)11-4-2-8(14)6-15-11/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTQSYSDICVCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)pyridin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzaldehyde and 3-aminopyridine.

Condensation Reaction: The 2,5-dichlorobenzaldehyde undergoes a condensation reaction with 3-aminopyridine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,5-Dichlorophenyl)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Aromatic Ring

Halogen Position Variations

- For instance, 2,6-dichloro derivatives show weaker binding to thrombin’s S1 pocket due to less optimal halogen positioning .

- 6-(2,6-Difluorophenyl)pyridazin-3-amine :

Fluorine substitution at the 2,6-positions introduces electronegativity differences, lowering lipophilicity compared to chlorine. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 142.0 Ų) suggest distinct conformational flexibility relative to dichlorophenyl analogs .

Non-Halogen Substituents

- This compound has a structural similarity score of 0.68 compared to 6-(2,5-dichlorophenyl)pyridin-3-amine .

- 6-[(2,5-Dichlorophenyl)Thio]Pyridin-3-amine :

Replacing the amine linkage with a thioether group introduces sulfur’s polarizability, which may enhance π-π stacking but reduce solubility. This modification is associated with altered pharmacokinetic profiles .

Core Heterocycle Modifications

Pyridine vs. Pyridazine

- 6-(2,6-Difluorophenyl)pyridazin-3-amine: The pyridazine core (two adjacent nitrogen atoms) increases polarity and hydrogen-bonding capacity compared to pyridine.

Thiazole Hybrids

- N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine: Incorporation of a thiazole ring introduces additional hydrogen-bond acceptors and donors. This structural hybrid shows moderate activity in kinase assays but lacks the specificity of 2,5-dichlorophenyl-substituted pyridines for FXIIa .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(2,5-Dichlorophenyl)pyridin-3-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos. Optimization involves varying bases (e.g., t-BuONa), stoichiometry of aryl halides and amines, and reaction temperature. For example, a yield of 22% was reported using Pd(OAc)₂ with 2,6-dichloro-3-fluoropyridine and 4-fluoroaniline under reflux . Factorial design (e.g., varying catalyst loading, solvent polarity) can systematically identify optimal conditions .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : Assign peaks using ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, amine protons at δ 5.0–5.5 ppm) .

- IR : Identify N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., calculated m/z for C₁₁H₇Cl₂N₂: 246.00) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility varies with solvent polarity; it is moderately soluble in DMSO and methanol but poorly in water. Stability assessments should include:

- pH-dependent degradation studies (e.g., monitor decomposition via HPLC in acidic/basic buffers).

- Thermal stability (TGA/DSC analysis up to 200°C) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, F) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (Cl, F) deactivate the pyridine ring, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures for coupling. Computational modeling (DFT) can predict charge distribution and regioselectivity. For example, fluorinated analogs show reduced electron density at the amine site, slowing nucleophilic substitution .

Q. What computational strategies are effective for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Virtual screening : Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins.

- QSAR modeling : Correlate substituent properties (Hammett σ, logP) with activity data from analogs (e.g., trifluoromethyl derivatives in ) .

- Reaction path search : Quantum chemical calculations (Gaussian) predict feasible synthetic routes for novel derivatives .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or spectral assignments)?

- Methodological Answer :

- Reproducibility checks : Repeat reactions with controlled variables (e.g., moisture-free conditions).

- Comparative analysis : Cross-reference spectral data with structurally similar compounds (e.g., 3-amino-2,6-dichloropyridine in ).

- Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex spectra .

Q. What methodologies are recommended for studying the compound’s role in catalytic cycles or reaction mechanisms?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- In-situ spectroscopy : Monitor intermediates via FTIR or Raman during reactions.

- Isotopic labeling : Track ¹⁵N-labeled amine groups to elucidate mechanistic pathways .

Q. How can researchers optimize purification strategies for this compound and its derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.